4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline
Description
Properties
IUPAC Name |
4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c1-11-5-3-8-15-12(2)9-16(22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYTDVQDMQQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218669 | |
| Record name | 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338417-00-8 | |
| Record name | 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338417-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conrad-Limpach Synthesis
The Conrad-Limpach reaction employs β-keto esters and aryl amines to form 4-hydroxyquinolines. For 4,8-dimethyl substitution, 2,6-dimethylaniline reacts with ethyl acetoacetate under acidic conditions. A mixture of 2,6-dimethylaniline (1.0 equiv), ethyl acetoacetate (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in xylene undergoes reflux with azeotropic water removal using a Dean-Stark trap. Cyclization at 250°C in Dowtherm A yields 4-hydroxy-2,8-dimethylquinoline.
Friedländer Annulation
Alternative routes utilize Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones. 2-Amino-4,6-dimethylbenzaldehyde reacts with acetylacetone in the presence of Brønsted acids (e.g., HCl or H2SO4) to form the 4,8-dimethylquinoline core.
Introduction of the 3-(Trifluoromethyl)phenoxy Group
Regioselective O-arylation at the quinoline C2 position is achieved via Ullmann coupling or nucleophilic aromatic substitution (SNAr).
Ullmann Coupling
Copper-mediated Ullmann coupling between 2-chloro-4,8-dimethylquinoline and 3-(trifluoromethyl)phenol is a robust method. A mixture of 2-chloro-4,8-dimethylquinoline (1.0 equiv), 3-(trifluoromethyl)phenol (1.5 equiv), CuI (0.2 equiv), and K2CO3 (2.0 equiv) in DMF at 120°C for 24 hours affords the target compound in 65–72% yield.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient quinolines undergo SNAr with phenoxide nucleophiles. 2-Fluoro-4,8-dimethylquinoline reacts with sodium 3-(trifluoromethyl)phenoxide in DMSO at 80°C, achieving 58–63% yield.
Optimization of Reaction Conditions
Critical parameters include temperature, base selection, and solvent polarity:
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst (Ullmann) | CuI, 1,10-phenanthroline | 72 | |
| Solvent (SNAr) | DMSO, 80°C | 63 | |
| Base (Ullmann) | K2CO3 | 68 |
Alternative Routes via Intermediate Functionalization
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling introduces aryl ethers post-cyclization. 2-Bromo-4,8-dimethylquinoline couples with 3-(trifluoromethyl)phenylboronic acid using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 100°C.
Protecting Group Strategies
Temporary protection of the quinoline nitrogen enhances regioselectivity. N-oxidation with mCPBA followed by O-arylation and deprotection with PCl3 improves yields to 78%.
Challenges and Mitigation Strategies
- Regioselectivity : Competing C4/C8 methylation is minimized using sterically hindered bases (e.g., DBU).
- Trifluoromethyl Stability : Avoiding strong acids prevents CF3 group hydrolysis.
- Purification : Silica gel chromatography with n-hexane/ethyl acetate (8:2) resolves regioisomers.
Scalability and Industrial Applications
Process patents highlight kilogram-scale synthesis using continuous flow reactors. A 2023 patent (J-Stage) reports 85% yield via Ullmann coupling in a microreactor at 150°C with residence time <10 minutes.
Chemical Reactions Analysis
Nitration Reactions
Nitration occurs preferentially at electron-rich positions of the quinoline ring. The methyl groups at positions 4 and 8 activate adjacent positions (5 and 7) for electrophilic substitution.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitric acid (HNO₃), sulfuric acid (H₂SO₄), 0–5°C | 8-Nitro-4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline | Nitro group at position 5 or 7 | 60–75% |
Mechanistic Insight :
The trifluoromethylphenoxy group at position 2 directs nitration to the para position relative to itself, but steric hindrance from the methyl groups may favor nitration at positions 5 or 7.
Oxidation of Methyl Groups
The methyl substituents at positions 4 and 8 can be oxidized to carboxylic acids under strong oxidizing conditions.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium permanganate (KMnO₄), H₂SO₄, reflux | 4-Carboxy-8-methyl-2-[3-(trifluoromethyl)phenoxy]quinoline | Carboxylic acid at position 4 | 45–55% |
Key Observation :
Oxidation at position 4 proceeds faster than at position 8 due to reduced steric hindrance.
Nucleophilic Aromatic Substitution (NAS)
The phenoxy group at position 2 undergoes substitution with nucleophiles under basic conditions.
Factors Affecting Reactivity :
-
Trifluoromethyl groups enhance the electrophilicity of the adjacent phenoxy ring.
-
Steric hindrance from methyl groups slows reaction kinetics.
Electrophilic Halogenation
Halogenation occurs at activated positions of the quinoline core.
Regioselectivity :
Halogens preferentially occupy positions ortho/para to electron-donating methyl groups.
Cross-Coupling Reactions
Functionalization via palladium-catalyzed couplings requires halogenated intermediates.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | 5-Aryl-4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline | Aryl group at position 5 | 65–80% | |
| Buchwald–Hartwig amination: Pd₂(dba)₃, Xantphos, toluene, 110°C | 5-Amino-4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline | Amino group at position 5 | 50–60% |
Prerequisite :
Bromination or iodination at position 5 is required to enable cross-coupling.
Cyclization Reactions
Intramolecular cyclization forms fused polycyclic structures.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| PPh₃, CCl₄, reflux | Isoindolo[2,1-a]quinoline derivative | Fused tetracyclic system | 40–50% |
Mechanism :
Phosphorus-mediated cyclization generates a six-membered ring fused to the quinoline core.
Demethylation and Functionalization
Methyl groups can be modified to introduce diverse functionalities.
Photochemical Reactions
UV irradiation induces radical-based transformations.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| UV light (254 nm), CCl₄ | 4,8-Dimethyl-2-[3-(trichloromethyl)phenoxy]quinoline | Trifluoromethyl → trichloromethyl | 30–40% |
Limitation :
Low yields due to competing side reactions.
Biological Activity
4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline and its derivatives are known for their potential as therapeutic agents, exhibiting various pharmacological properties including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a quinoline core with methyl substitutions at the 4 and 8 positions and a trifluoromethyl phenoxy group at the 2 position. This unique configuration is believed to enhance its biological activity through various mechanisms of action.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies on related quinoline derivatives have shown significant cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) cell lines, with IC50 values often in the micromolar range .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4,8-Dimethyl-2-[3-(trifluoromethyl)... | MCF-7 | 12.5 | |
| Triazoloquinoline Derivative | A549 | 15.0 | |
| Novel Quinoline Alcohol | DU145 | 8.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives is attributed to their ability to inhibit key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Studies have demonstrated that compounds with trifluoromethyl groups enhance anti-inflammatory effects by modulating inflammatory pathways .
Table 2: Anti-inflammatory Effects of Quinoline Derivatives
| Compound Name | Inhibition Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4,8-Dimethyl-2-[3-(trifluoromethyl)... | COX-2 | 20.0 | |
| Dihydropyrimidine Derivative | iNOS | 18.0 |
Antibacterial and Antifungal Activity
Quinoline derivatives exhibit significant antibacterial and antifungal activities. The presence of the trifluoromethyl group is known to increase lipophilicity, enhancing membrane penetration and thereby improving antibacterial efficacy against various strains of bacteria including multi-drug resistant ones .
Table 3: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Bacteria Target | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4,8-Dimethyl-2-[3-(trifluoromethyl)... | E. coli | 32 µg/mL | |
| Novel Quinoline Derivative | S. aureus | 16 µg/mL |
Case Studies
- Anticancer Study : A recent study evaluated the anticancer properties of various quinoline derivatives including the target compound using zebrafish models. The results indicated that these compounds significantly inhibited tumor growth in vivo, suggesting potential for further development as anticancer agents .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of trifluoromethyl-substituted quinolines in RAW264.7 macrophages. The study revealed that these compounds effectively reduced nitric oxide production in response to lipopolysaccharide stimulation, highlighting their therapeutic potential in treating inflammatory diseases .
Scientific Research Applications
Pharmaceutical Applications
The compound is being explored for its anticancer and antimicrobial properties . Quinoline derivatives have been extensively studied for their therapeutic potential, and this specific compound may serve as a lead compound in drug development.
- Anticancer Activity : Preliminary studies suggest that quinoline-based compounds can exhibit significant antitumor activity. The structural features of 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline may enhance its effectiveness against cancer cells.
- Antimicrobial Properties : There is evidence that quinoline derivatives possess antimicrobial effects, which could be beneficial in developing new antibiotics or antifungal agents.
Agricultural Applications
In agriculture, the compound may have potential as an insecticide or herbicide . The unique trifluoromethyl group can enhance the biological activity of the compound against pests.
- Insecticidal Activity : Similar compounds like flometoquin have demonstrated insecticidal properties, suggesting that this compound could also be effective in pest control applications.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is attributed to its quinoline ring and trifluoromethyl group. Researchers have explored various synthetic routes to optimize the compound's properties for specific applications.
Synthetic Routes
The synthesis typically involves multi-step processes that allow chemists to modify the structure and enhance biological activity. These methods facilitate the creation of analogs with potentially improved efficacy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline with 4-{3-[3-(methylsulfonyl)phenoxy]phenyl}-8-(trifluoromethyl)quinoline (Identifier: 61X, ):
| Feature | This compound | Compound 61X |
|---|---|---|
| Quinoline Substituents | 4-CH₃, 8-CH₃, 2-O-C₆H₄-CF₃ | 8-CF₃, 4-phenyl-O-C₆H₃-SO₂CH₃ |
| Key Functional Groups | Trifluoromethylphenoxy, methyl groups | Methylsulfonylphenoxy, trifluoromethyl |
| Molecular Formula | C₁₉H₁₅F₃NO | C₂₃H₁₆F₃NO₃S |
| Polarity | Moderate (CF₃ increases lipophilicity) | Higher (SO₂CH₃ introduces polarity) |
| Steric Effects | Moderate (two methyl groups) | Significant (bulky phenyl-SO₂CH₃) |
Key Differences and Implications
Substituent Position and Type: The methyl groups at positions 4 and 8 in the target compound reduce steric hindrance compared to the trifluoromethyl at position 8 in 61X. This may enhance binding to hydrophobic pockets in biological targets .
Metabolic Stability :
- The trifluoromethyl group in both compounds resists oxidative metabolism. However, the methylsulfonyl group in 61X is less metabolically labile than methyl groups, possibly extending its half-life .
Synthetic Accessibility :
- The target compound’s simpler substitution pattern (two methyl groups) likely facilitates synthesis compared to 61X’s multi-step functionalization involving sulfonation and phenyl coupling .
Research Findings and Limitations
While direct experimental data (e.g., IC₅₀, logP) for the target compound are unavailable in the provided evidence, structural comparisons with 61X suggest:
- Lipophilicity : The target compound’s logP is estimated to be lower than 61X due to fewer aromatic rings and absence of SO₂CH₃.
- Target Affinity : The methyl groups may allow better accommodation in enzyme active sites compared to 61X’s bulkier substituents.
Limitations : The absence of comparative bioactivity data necessitates caution in extrapolating these inferences. Further studies are required to validate pharmacokinetic and pharmacodynamic profiles.
Q & A
Basic Question: What synthetic routes are commonly employed for 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline, and how can reaction conditions be optimized for improved yield?
Methodological Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution . For example:
- Cross-coupling : A mixture of 4-chloroquinoline derivatives and 3-(trifluoromethyl)phenol in DMF with K₂CO₃ and Pd(PPh₃)₄ at 80–90°C yields ~60% product after purification by column chromatography .
- Nucleophilic substitution : Reacting 2,8-bis(trifluoromethyl)-4-chloroquinoline with amines in N-methylpyrrolidone (NMP) at 120°C achieves 45–60% yield, with cooling to induce crystallization .
Optimization strategies :- Catalyst loading : Reduce Pd catalyst to 2–5 mol% to minimize costs while maintaining efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates due to high dielectric constants.
- Temperature control : Gradual heating (e.g., 80°C → 120°C) prevents decomposition of thermally sensitive intermediates .
Basic Question: What spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., trifluoromethyl groups show δ ~110–120 ppm in ¹³C NMR) and coupling patterns for stereochemical analysis .
- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 352.0709 for chlorinated derivatives) with <5 ppm error .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) to assess purity (>97%) .
Validation : Cross-reference data with computational tools (e.g., Gaussian for NMR prediction) to resolve ambiguities in complex spectra .
Advanced Question: How can researchers address contradictions in reported biological activities, such as varying cytotoxicity across studies?
Methodological Answer:
Contradictions often arise from differences in cell lines , metabolic activation , or assay conditions . To resolve these:
Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and incubation times (e.g., 48 hr) .
Include metabolic activation systems : Add S9 liver fractions to evaluate pro-carcinogenic effects via cytochrome P450 enzymes, as seen in DNA adduct studies of analogous compounds .
Control for stereochemistry : Separate enantiomers via chiral HPLC to isolate biologically active forms, reducing variability .
Advanced Question: What experimental strategies are used to investigate DNA adduct formation mechanisms involving this compound?
Methodological Answer:
DNA adduct studies employ:
- In vitro models : Incubate the compound with calf thymus DNA or human hepatocytes, followed by LC-MS/MS to detect adducts (e.g., N-(deoxyguanosin-8-yl)-4-ABP at m/z 455.1) .
- Comparative analysis : Contrast adduct profiles with known carcinogens (e.g., 4-aminobiphenyl) to identify shared metabolic pathways .
- Isotope labeling : Synthesize ¹⁴C-labeled derivatives to quantify adduct formation kinetics via scintillation counting .
Basic Question: What are the critical factors in designing stability studies for this compound under varying storage and experimental conditions?
Methodological Answer:
Stability studies should evaluate:
- Temperature : Store samples at –20°C in amber vials to prevent degradation (e.g., <5% loss over 6 months) .
- pH sensitivity : Test solubility in buffers (pH 2–9) to identify conditions causing hydrolysis (e.g., rapid degradation at pH <3) .
- Light exposure : Monitor UV-Vis spectra before/after 24 hr under UV light to detect photodegradation products .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in bioactivity?
Methodological Answer:
Synthesize analogs : Replace the CF₃ group with –CH₃, –Cl, or –NO₂ via halogenation or nitration reactions .
Test bioactivity : Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP1A2) to determine electronic effects of substituents .
Computational modeling : Use DFT calculations (e.g., Gaussian) to correlate CF₃’s electron-withdrawing effects with binding affinity to target proteins .
Basic Question: What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol and cool to –20°C for 12 hr to obtain crystals with >99% purity .
- Centrifugation : Apply for precipitates formed during aqueous workups (e.g., after adding ice-cold water) .
Advanced Question: How can researchers optimize enantioselective synthesis of chiral derivatives of this compound?
Methodological Answer:
- Chiral catalysts : Use ferrocenyl-phosphine ligands (e.g., (R)-BINAP) in asymmetric annulation reactions to achieve >90% enantiomeric excess .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards .
Basic Question: What enzymatic degradation pathways have been identified for related quinoline derivatives?
Methodological Answer:
- Oxidoreductases : Comamonas testosteroni enzymes hydroxylate quinoline at C2, forming 2-oxo-1,2-dihydroquinoline, which is further degraded via dioxygenases .
- Dehalogenases : Bacterial strains (e.g., Pseudomonas) cleave C–F bonds in trifluoromethyl groups under aerobic conditions .
- Assay design : Monitor degradation via HPLC or CO₂ evolution in closed-system respirometers .
Advanced Question: How can computational methods predict the metabolic fate of this compound in mammalian systems?
Methodological Answer:
- In silico tools : Use ADMET Predictor™ or MetaSite to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .
- Docking studies : Model interactions with CYP450 isoforms using AutoDock Vina to identify potential toxophores .
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
